Cassaine
Description
Significance of Diterpenoids in Natural Product Chemistry
Diterpenoids are a large and diverse class of natural products characterized by their structure containing 20 carbon atoms, typically derived from four isoprene units. all-chemistry.combartleby.com They originate from the C20 precursor geranylgeraniol pyrophosphate (GGPP). bartleby.com These compounds exhibit significant structural complexity and are widely distributed across various life forms, including plants, fungi, and marine organisms. all-chemistry.comtaylorfrancis.com
The importance of diterpenoids in natural product chemistry stems from their wide array of biological functions and potential applications. Many plants produce diterpenoids as secondary metabolites, where they play roles in defense against herbivores, pests, and pathogens. all-chemistry.com Beyond their ecological roles, diterpenoids possess a broad spectrum of bioactivities, such as anti-bacterial, anti-inflammatory, anti-viral, anti-tumor, cytotoxic, insecticidal, and immunomodulating effects. mdpi.com This diverse pharmacological potential has led to the investigation of numerous diterpenoids as potential therapeutic agents. all-chemistry.comtaylorfrancis.com The structural diversity of diterpenoids, arising from various linear, bicyclic, tricyclic, tetracyclic, pentacyclic, and macrocyclic skeletons, makes them valuable scaffolds for chemical synthesis and drug discovery efforts. all-chemistry.com
Overview of Cassaine as a Natural Product Scaffold
This compound is a tricyclic diterpenoid alkaloid, meaning it possesses a diterpene core structure with an attached nitrogen-containing group. nih.govresearchgate.net Specifically, this compound and other alkaloids from the Erythrophleum genus are often referred to as this compound alkaloids or Erythrophleum alkaloids. nih.gov Their structure is based on a cassane-type diterpenoid skeleton, featuring a perhydrophenanthrene ring system, linked to an N-containing side chain, typically an ester amine or amide of secondary or tertiary N-methylaminoethanol at the C-13 position. researchgate.netresearchgate.net
This compound was first isolated in 1935 from Erythrophleum guineense. wikipedia.orgebi.ac.uk The genus Erythrophleum is recognized as a source of cassane- and this compound-type diterpenes. researchgate.net The chemical structure of this compound is distinct from, yet functionally similar in some aspects to, cardiac glycosides like digitoxin, particularly in its interaction with Na+/K+-ATPase. wikipedia.orgebi.ac.ukorganic-chemistry.org This structural foundation, combined with its observed biological activities, positions this compound as an interesting scaffold for academic investigation into structure-activity relationships and potential synthetic modifications.
The core structure of this compound is a tricyclic system, and its molecular formula is C24H39NO4. wikipedia.orgnih.gov
Here is a summary of key chemical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C24H39NO4 | wikipedia.orgnih.gov |
| Molar Mass | 405.579 g/mol | wikipedia.orgnih.gov |
| PubChem CID | 5281267 | nih.govuni.lumitoproteome.org |
| ChEBI ID | CHEBI:3454 | wikipedia.orgebi.ac.ukmitoproteome.org |
| InChIKey | GMHWATCMBXIANN-IOJUAHGHSA-N | wikipedia.orgebi.ac.ukuni.lu |
| Origin Genus | Erythrophleum | wikipedia.orgebi.ac.uknih.gov |
| Structural Class | Tricyclic Diterpenoid Alkaloid (Cassane-type) | nih.govresearchgate.netresearchgate.net |
Current Research Imperatives for this compound Studies
Current academic research on this compound is driven by the need to further elucidate its biological activities, understand its mechanisms of action at a molecular level, and explore synthetic routes and structural modifications to potentially develop new chemical probes or therapeutic leads.
One significant area of research focuses on the observed biological activities of this compound and related Erythrophleum alkaloids. These compounds have shown various effects in research settings, including a digitalis-like action on the heart, cytotoxic activity against certain tumor cell lines, and inhibition of angiogenesis. researchgate.netnih.govresearchgate.net For instance, 3β-acetyl-nor-erythrophlamide, a this compound diterpene alkaloid from Erythrophleum fordii, has been shown to suppress VEGF-induced angiogenesis and tumor growth in research models, potentially by inhibiting eNOS activation. nih.gov Research also investigates the cytotoxic effects of this compound diterpenoid amides against human cancer cells, with studies exploring the induction of apoptosis via specific pathways. researchgate.netmdpi.com
Another imperative is the total synthesis of this compound and its analogs. Due to the structural complexity of diterpenoids, developing efficient and stereoselective synthetic routes is a significant challenge and an active area of research. mdpi.com Various strategies, including anionic polycyclization and transannular Diels-Alder reactions, have been explored for the total synthesis of (+)-cassaine. organic-chemistry.orgmdpi.comresearchgate.netnih.gov These synthetic efforts not only provide access to this compound for biological evaluation but also enable the generation of structural analogs to study structure-activity relationships. researchgate.net
Furthermore, academic studies aim to understand the detailed mechanisms by which this compound exerts its effects. Research has indicated that this compound can interact with Na+/K+-ATPase, inhibiting its activity, which contributes to its observed cardiotonic effects. wikipedia.orgebi.ac.ukresearchgate.net However, the full range of its molecular targets and pathways, particularly concerning its cytotoxic and anti-angiogenic activities, is still under investigation. nih.govontosight.ai Computational quantum chemistry studies are also being employed to understand properties like the antioxidant potential of this compound diterpenoid amides and amines. wilddata.cnacs.org
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
THE ERYTHROPHLEUM ALKALOID CASSAINE-HCL AND ITS METHIODINE AND ETHIODIDE EXHIBITED A POSITIVE INOTROPIC EFFECT ON STIMULATED LEFT ATRIA OF RABBITS. Cassaine, an alkaloid of Erythrophleum guineense (Leguminosae) bark, is one of the few natural compounds that has a digitalis-like action on the heart muscle. THE STRUCTURE-CARDIOTONIC AND TOXIC ACTIVITY RELATIONSHIP OF 20 ERYTHROPHLEUM ALKALOIDS WAS STUDIED IN ISOLATED RABBIT AND GUINEA PIGS PAPILLARY MUSCLE. THE PRESENCE OF A 3-OH GROUP INCREASED CARDIOTONIC ACTIVITY WHICH WAS FURTHER ENHANCED BY ESTERIFICATION. |
|---|---|
CAS No. |
468-76-8 |
Molecular Formula |
C24H39NO4 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate |
InChI |
InChI=1S/C24H39NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,19-,20-,22-,24+/m0/s1 |
InChI Key |
GMHWATCMBXIANN-IOJUAHGHSA-N |
SMILES |
CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |
Isomeric SMILES |
C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3CC2=O)(C)C)O)C |
Canonical SMILES |
CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |
Appearance |
Solid powder |
Color/Form |
GLOSSY FLAKES FROM ETHER |
melting_point |
142.5 °C |
Other CAS No. |
468-76-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
33445-03-3 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
SOL IN METHANE, ETHANOL, ACETONE, ACETIC ACID, CHLOROFORM, ETHER, BENZENE |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cassaine cassaine hydrochloride cassaine sulfate |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Context of Cassaine
Botanical Sources within the Erythrophleum Genus
Cassaine and related alkaloids have been isolated from various species within the Erythrophleum genus. The distribution of these compounds can be found in different tissues of the plants, including the bark, seeds, leaves, and roots. The specific alkaloid profile can vary between species and even geographically within the same species. nih.govuliege.be
| Species | Geographical Distribution | Plant Part(s) Containing this compound and Related Alkaloids |
|---|---|---|
| Erythrophleum suaveolens (also known as E. guineense) | Tropical Africa prota4u.orgtheferns.info | Bark, Seeds prota4u.org |
| Erythrophleum fordii | China and Vietnam researchgate.netnih.gov | Bark, Seeds, Leaves, Roots nih.govnih.govresearchgate.net |
| Erythrophleum ivorense | West and Central Africa nih.govprota4u.org | Bark, Leaves uliege.beprota4u.org |
| Erythrophleum africanum | Africa prota4u.org | Bark, Roots prota4u.org |
| Erythrophleum chlorostachys | Australia publish.csiro.au | Not explicitly stated for this compound, but contains related alkaloids. |
| Erythrophleum arenarium | Australia publish.csiro.au | Not explicitly stated for this compound. |
| Erythrophleum pubescens | Australia publish.csiro.au | Not explicitly stated for this compound. |
Methods of Isolation and Characterization from Plant Tissues
The isolation of this compound and its derivatives from Erythrophleum plant material involves a multi-step process that begins with extraction and is followed by chromatographic purification and spectroscopic characterization.
Extraction: The initial step is typically the extraction of the dried and powdered plant material (e.g., bark, seeds) with an organic solvent. Commonly used solvents include ethanol and methanol (B129727), often in an 80% aqueous solution. researchgate.net The plant material is subjected to maceration or other extraction techniques to ensure the efficient transfer of the alkaloids into the solvent.
Fractionation and Chromatography: The crude extract, which contains a complex mixture of compounds, is then subjected to fractionation. This is often achieved through liquid-liquid partitioning with solvents of varying polarity. Further purification is carried out using various chromatographic techniques. Column chromatography is a fundamental method, often employing silica gel or other stationary phases. More advanced and efficient separation is achieved through high-performance liquid chromatography (HPLC).
Characterization: Once purified, the identification and structural elucidation of this compound and related compounds are performed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with electrospray ionization (HR-ESI-MS), provides the accurate molecular weight and elemental composition of the isolated compounds. Techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are also utilized for the identification of known and new this compound diterpenoids in plant extracts. researchgate.net
Acid Hydrolysis: In some cases, acid hydrolysis is employed to break down the molecule into its constituent parts, which can aid in the structural elucidation. nih.govnih.gov
Through these combined techniques, researchers have successfully isolated and characterized a wide array of this compound-type diterpenoids from various Erythrophleum species. nih.govresearchgate.netnih.gov
Total Synthesis Strategies for Cassaine
Stereoselective Total Synthesis Approaches
The primary challenge in synthesizing cassaine lies in the stereocontrolled construction of its polycyclic system, which features multiple stereocenters. To address this, researchers have developed highly stereoselective strategies that are broadly categorized into two main approaches: those employing a transannular Diels-Alder reaction and those utilizing an anionic polycyclization cascade.
One of the successful strategies for the total synthesis of (+)-cassaine employs the transannular Diels-Alder (TADA) reaction as the key step to construct the core tricyclic system. researchgate.netacs.orgnih.gov This powerful reaction involves an intramolecular Diels-Alder cycloaddition within a macrocyclic precursor, allowing for the formation of multiple carbon-carbon bonds and the establishment of complex stereochemistry in a single step. acs.org
The general approach begins with the synthesis of two key fragments, which are then coupled to form a macrocyclic triene. researchgate.netacs.org This macrocycle is designed to undergo a thermally induced TADA reaction, yielding the A.B.C[6.6.6] tricycle that constitutes the core of the this compound skeleton. researchgate.net The stereochemical outcome of the TADA reaction is controlled by the geometry of the macrocyclic precursor and the transition state energetics, often leading to the desired trans-anti-cis (TAC) tricycle with high selectivity. researchgate.netacs.org
A full account of this strategy describes the synthesis of a 14-membered macrocycle which, upon heating, cleanly furnishes the desired tricycle. researchgate.netacs.orgnih.gov The stereochemical outcome was predicted to arise from the least-energetic transition state. researchgate.netacs.org Subsequent functional group manipulations, including stereoselective reductions and the introduction of the C4 methyl group, complete the synthesis of the natural product. nih.govacs.org
Key Features of the TADA Strategy:
| Feature | Description | Reference |
| Key Reaction | Transannular Diels-Alder (TADA) reaction | researchgate.netacs.orgnih.gov |
| Precursor | 14-membered macrocyclic triene | researchgate.netacs.org |
| Product | A.B.C[6.6.6] tricyclic system | researchgate.net |
| Stereocontrol | Achieved through the geometry of the macrocycle and transition state, yielding a trans-anti-cis (TAC) tricycle. | researchgate.netacs.orgacs.org |
An alternative and efficient approach to the stereoselective total synthesis of (+)-cassaine is based on an anionic polycyclization strategy. researchgate.netnih.govacs.org This methodology involves a cascade of Michael addition reactions to rapidly assemble the tricyclic core of the molecule from simpler, acyclic or monocyclic precursors. nih.govacs.org
This strategy commences with a chiral building block derived from the chiral pool, which ultimately dictates the absolute stereochemistry of the final product. researchgate.netacs.org The key step is the anionic polycyclization of a substituted 2-(methoxycarbonyl)cyclohex-2-en-1-one with a Nazarov-type reagent like 1-phenylsulfinyl-3-penten-2-one. researchgate.netnih.govacs.org This reaction, often mediated by a base such as cesium carbonate (Cs₂CO₃), proceeds through a sequence of two successive Michael additions to furnish a highly functionalized tricycle with the requisite stereochemistry for this compound. researchgate.netacs.orgacs.org
The resulting tricyclic intermediate contains the necessary carbon framework and stereocenters, which are then elaborated through a series of functional group transformations to afford the natural product. researchgate.netnih.gov This strategy has proven effective for accessing not only terpenoid structures like this compound but also tricycles related to the quassinoid family of natural products. nih.govacs.orgfigshare.com
Key Features of the Anionic Polycyclization Strategy:
| Feature | Description | Reference |
| Key Reaction | Anionic polycyclization (double Michael addition cascade) | researchgate.netnih.govacs.org |
| Reactants | A substituted 2-(methoxycarbonyl)cyclohex-2-en-1-one and an enone sulfoxide (B87167) (Nazarov reagent). | researchgate.netnih.govacs.org |
| Product | A versatile and highly functionalized tricycle with defined stereochemistry. | researchgate.netacs.org |
| Stereocontrol | Substrate-controlled process where the stereochemistry is set by the chiral starting material. | researchgate.netnih.gov |
Chiral Pool Utilization in this compound Synthesis (e.g., (+)-Carvone, Evans' Oxazolidine)
To achieve the synthesis of this compound in its naturally occurring enantiomeric form, synthetic strategies rely on the use of chiral starting materials, a concept known as chiral pool synthesis. The two principal total syntheses of (+)-cassaine each utilize a different, readily available chiral molecule to establish the absolute stereochemistry of all subsequent intermediates and the final product.
In the anionic polycyclization approach, commercially available (+)-carvone is the sole source of chirality. researchgate.netnih.govacs.orgnih.gov Through a series of reactions including Birch reduction and Robinson annulation, (+)-carvone is converted into a key bicyclic enone intermediate. acs.orgacs.org The stereocenter inherent in (+)-carvone directs the stereochemical outcome of all subsequent reactions, including the pivotal polycyclization step, ultimately fixing the entire stereochemistry of the natural product. researchgate.netacs.org
Conversely, the strategy centered on the transannular Diels-Alder reaction begins with a chiral auxiliary, specifically an Evans' oxazolidinone. researchgate.netacs.orgnih.govacs.org These auxiliaries, derived from amino acids, are powerful tools in asymmetric synthesis. scielo.org.mxwikipedia.org In the synthesis of (+)-cassaine, an Evans' oxazolidinone is used to direct a stereoselective aldol (B89426) reaction at the outset of the synthesis, thereby establishing the initial key stereocenters. acs.orgorganic-chemistry.org This initial stereochemical information is then propagated through the synthetic sequence, controlling the final stereochemistry of the TADA precursor and, consequently, the this compound molecule itself. acs.orgnih.gov After the key stereocenters are set, the auxiliary is removed and can be recovered. scielo.org.mxresearchgate.net
Key Reaction Methodologies and Strategic Bond Formations (e.g., Evans-type aldol reaction, Stille coupling, hydroboration)
The total synthesis of this compound is not only defined by its core cyclization strategy but also by the clever application of various modern synthetic reactions to build up the necessary fragments and perform key transformations.
The Evans-type aldol reaction is a cornerstone of the TADA approach. acs.org This reliable and highly stereoselective reaction uses an N-acyloxazolidinone chiral auxiliary to control the formation of syn-aldol products. chem-station.comalfa-chemistry.com In the this compound synthesis, an Evans aldol condensation is employed early on to create two contiguous stereocenters with high diastereoselectivity, forming a crucial building block for one of the macrocycle's segments. acs.orgorganic-chemistry.org The reaction typically proceeds through a six-membered, chair-like transition state involving a boron enolate, which accounts for the excellent stereocontrol. chem-station.com
Stille coupling is another critical reaction, used for the crucial macrocyclization step in the TADA strategy. researchgate.netorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org In the synthesis of this compound, it was used to stitch together the two ends of the linear precursor to form the 14-membered macrocycle required for the subsequent TADA reaction. organic-chemistry.org The reaction is valued for its tolerance of a wide range of functional groups. wikipedia.org
Hydroboration-oxidation is a key method used for functional group interconversion in the later stages of the TADA-based synthesis. nih.govacs.org This two-step reaction sequence achieves the anti-Markovnikov hydration of an alkene. In the this compound synthesis, regioselective hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation was used to transform a terminal olefin into a primary alcohol. acs.org This alcohol was a necessary intermediate for the construction of the eastern part of the macrocyclic precursor. acs.org
Biosynthetic Pathway Elucidation of Cassaine
Proposed Precursors and Enzymatic Transformations in Diterpene Biosynthesis (e.g., Pimarane (B1242903) Pathway)
The biosynthesis of cassaine is believed to originate from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (B85504) (MVA) pathway. nih.gov The formation of the core tricyclic structure of this compound-type diterpenoids is hypothesized to proceed through the pimarane pathway, a common route in plant diterpene biosynthesis. nih.gov
The proposed sequence of events is as follows:
Cyclization of GGPP: The linear precursor, GGPP, is first cyclized by a diterpene synthase (diTPS) to form a labdadienyl pyrophosphate (LDPP) intermediate. nih.gov
Formation of the Pimarane Skeleton: The LDPP intermediate undergoes further cyclization to yield the tricyclic pimarane skeleton. Specifically, the precursor is thought to be Δ8,15-pimaradiene. nih.gov Terpene cyclases catalyze complex carbocation-mediated cyclization cascades to produce such scaffolds. researchgate.net
Pimarane to Cassane Rearrangement: The defining step in the biosynthesis of this compound is the proposed rearrangement of the pimarane skeleton into the cassane skeleton. This transformation involves a crucial migration of a methyl group from carbon C-13 to the adjacent C-14. nih.gov While this rearrangement is a central hypothesis, synthetic chemistry studies attempting to induce this specific shift have highlighted its complexity. rsc.org
Tailoring Steps: Following the formation of the cassane backbone, a series of oxidative modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, would functionalize the diterpene core. These tailoring enzymes introduce hydroxyl and carboxyl groups at various positions on the cassane scaffold, leading to intermediates like cassamic acid.
Formation of the Amino Ester Side Chain: The final key transformation is the attachment of the characteristic N-containing side chain. It is proposed that a diterpenic acid intermediate (e.g., cassamic acid) is esterified with an amino alcohol, such as N-methylethanolamine or 2-(dimethylamino)ethanol, to form the final this compound alkaloid. The specific enzymes, likely acyltransferases, responsible for this final conjugation step have not yet been identified.
| Proposed Step | Precursor/Intermediate | Product | Putative Enzyme Class |
| 1. Initial Cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Labdadienyl Pyrophosphate (LDPP) | Diterpene Synthase (diTPS) |
| 2. Tricyclic Formation | Labdadienyl Pyrophosphate (LDPP) | Δ8,15-Pimaradiene Skeleton | Diterpene Synthase (diTPS) |
| 3. Skeletal Rearrangement | Pimarane Skeleton | Cassane Skeleton | Unknown (Potentially CYP-mediated) |
| 4. Oxidative Tailoring | Cassane Skeleton | Diterpenic Acid (e.g., Cassamic Acid) | Cytochrome P450s, Oxidoreductases |
| 5. Side Chain Attachment | Diterpenic Acid + Amino Alcohol | This compound | Acyltransferase |
Genetic and Mechanistic Investigations of this compound Biosynthesis
Direct genetic and mechanistic evidence for the biosynthesis of this compound is currently limited in scientific literature. The proposed pathway is inferred primarily from the logical progression of chemical structures isolated from Erythrophleum species rather than from characterized genes or enzymes.
Genetic Investigations: To date, specific genes or biosynthetic gene clusters (BGCs) responsible for this compound production in Erythrophleum have not been reported. In plants, genes for specialized metabolic pathways are sometimes co-located in the genome, forming BGCs that allow for coordinated gene expression. biorxiv.orgresearchgate.net The identification of such a cluster in Erythrophleum would require genome sequencing and transcriptome analysis. Transcriptome studies, which analyze the expressed genes in a specific tissue, are powerful tools for identifying candidate genes involved in a particular metabolic pathway, especially when comparing tissues with high and low production of the target compound. frontiersin.orgpakbs.orgnih.gov While metabolomic studies of E. suaveolens and E. ivorense have shown that the diversity and concentration of this compound-type diterpenoids vary significantly with the geographical origin of the plants, suggesting a strong genetic basis for their production, the underlying genes have not been identified. nih.govuliege.be
Mechanistic Investigations: Detailed mechanistic studies to validate the proposed biosynthetic steps, particularly the key pimarane-to-cassane rearrangement, are also lacking. Such investigations often employ stable isotope labeling, where precursors enriched with isotopes like ¹³C or ²H are fed to the plant or cell cultures. nih.gov The position of the labels in the final product is then analyzed, typically by NMR or mass spectrometry, to trace the metabolic route and confirm proposed rearrangements, such as hydride or methyl shifts. researchgate.netresearchgate.net These types of experiments would be essential to definitively prove the proposed methyl migration in the formation of the cassane skeleton from a pimarane precursor but have not yet been published for this compound. The involvement of cytochrome P450 enzymes in inducing such backbone rearrangements has been documented in the biosynthesis of other terpenoids, providing a plausible, though unconfirmed, mechanism for this key step. mdpi.com
Advanced Methodologies for Biosynthetic Pathway Delineation in Plants (e.g., Chemoproteomics)
The complete elucidation of the this compound biosynthetic pathway will likely require the application of a suite of modern, integrated "omics" technologies. These methodologies provide a systematic approach to link genes to enzymes and their metabolic products.
Genomics and Transcriptomics: The starting point for pathway discovery is often the sequencing of the plant's genome and transcriptome. By comparing the transcriptomes of different tissues (e.g., bark vs. leaves) or plants with varying this compound content, co-expression analysis can be used to identify a suite of candidate genes (diTPSs, CYPs, acyltransferases, etc.) that are consistently expressed together with the production of the target compound. nih.govresearchgate.net
Proteomics and Chemoproteomics: Proteomics identifies the enzymes actually present in the tissues producing the compound. A more targeted approach, chemoproteomics, uses chemical probes to identify proteins that bind to specific small molecules, such as biosynthetic intermediates or inhibitors. nih.govrti.org For instance, activity-based protein profiling (ABPP) could be used with probes that mimic a biosynthetic intermediate to specifically label and identify the active enzymes within the this compound pathway from a complex protein extract.
Metabolomics: Advanced mass spectrometry techniques (e.g., LC-HRMS/MS) coupled with molecular networking have already been instrumental in identifying a wide array of known and new this compound-type diterpenoids in Erythrophleum species. nih.gov Untargeted metabolomics can also be used to detect the accumulation of pathway intermediates in plants where a specific gene has been silenced, helping to confirm the function of that gene's enzymatic product.
Metabolic Engineering and Synthetic Biology: Once candidate genes are identified, their functions can be confirmed by heterologous expression in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.gov By introducing combinations of putative biosynthetic genes into these engineered microbes, it is possible to reconstitute parts of the pathway and characterize the function of each enzyme by analyzing the products formed. This synthetic biology approach is a powerful tool for validating gene function and elucidating complex biosynthetic pathways. nih.govmdpi.com
| Methodology | Application in this compound Pathway Elucidation | Potential Outcome |
| Genome Sequencing | Provides the complete genetic blueprint of an Erythrophleum species. | Identification of all potential biosynthetic genes and discovery of putative biosynthetic gene clusters (BGCs). |
| Transcriptomics (RNA-Seq) | Compares gene expression between high- and low-producing tissues/conditions. | Identification of candidate genes that are co-expressed and correlated with this compound accumulation. |
| Chemoproteomics (e.g., ABPP) | Uses chemical probes to identify active enzymes in a specific pathway. | Direct identification of the specific diTPS, CYPs, and transferases involved in this compound biosynthesis. |
| Stable Isotope Labeling | Feeds labeled precursors (e.g., ¹³C-glucose) to trace their incorporation into this compound. | Definitive confirmation of the biosynthetic origin and validation of key mechanistic steps like the pimarane-cassane rearrangement. nih.gov |
| Metabolic Engineering | Reconstitutes the biosynthetic pathway in a heterologous host (e.g., yeast). | Confirmation of gene/enzyme function and production of this compound or its intermediates for further study. |
Molecular Mechanisms of Action of Cassaine
Modulation of Cholinesterase Activity
In addition to its effects on Na+,K+-ATPase, cassaine also modulates the activity of other enzymes. Research has shown that this compound inhibits cholinesterase activity in rat brain microsomes. nih.gov This inhibition is fully reversible, distinguishing it from the poorly reversible inhibition of Na+,K+-ATPase observed at high concentrations. nih.gov The inhibitory constant (Ki) for this interaction has been determined to be approximately 5 x 10⁻⁵ M. nih.gov
| Enzyme | Inhibitor | Ki Value | Nature of Inhibition |
| Cholinesterase | This compound | ~5 x 10⁻⁵ M | Fully Reversible |
Induction of Programmed Cell Death (Apoptosis) Pathways
Recent studies have identified that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. This action appears to be mediated through the extrinsic apoptotic pathway.
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands (like FasL or TNF) to transmembrane death receptors on the cell surface. mdpi.comassaygenie.com Research on a this compound diterpenoid amine, denoted C5, has shown that it induces apoptosis in human cancer cells specifically through this extrinsic route. mdpi.com This mechanism involves the recruitment of adaptor proteins, such as Fas-associated Death Domain (FADD), to the activated death receptors. mdpi.comresearchgate.net This assembly forms the death-inducing signaling complex (DISC), which subsequently leads to the cleavage and activation of pro-caspase-8. mdpi.com Activated caspase-8 then initiates a downstream cascade of executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis. researchgate.net Studies confirm that this compound derivative C5 facilitates the formation of the DISC complex, enhancing the combination of FADD and pro-caspase-8, thereby promoting apoptotic cell death. mdpi.com
Role of Death Receptors and Caspase Cascades in Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell. abeomics.comnih.gov
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface. mdpi.combosterbio.comyoutube.com This ligation event triggers the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD), leading to the formation of the Death-Inducing Signaling Complex (DISC). abeomics.comyoutube.com Within the DISC, initiator pro-caspases, primarily pro-caspase-8, are brought into close proximity, facilitating their auto-activation. nih.govresearchgate.net Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating effector caspases, such as caspase-3. nih.govyoutube.com
Alternatively, caspase-8 can link the extrinsic to the intrinsic pathway through the cleavage of the Bcl-2 family protein Bid into its truncated form, tBid. abeomics.com tBid translocates to the mitochondria and promotes the release of pro-apoptotic factors like cytochrome c, which in turn activates the apoptosome and initiator caspase-9, further amplifying the apoptotic signal. abeomics.commdpi.com
While direct studies detailing this compound's interaction with specific death receptors are limited in the available scientific literature, research on related compounds from the same genus, Erythrophleum, provides insight into its potential pro-apoptotic mechanisms. A study on this compound diterpenoids isolated from the leaves of Erythrophleum fordii demonstrated that these compounds induce apoptosis in human leukemia cells. nih.gov Specifically, the compound erythrofordin B was found to activate an apoptotic cascade, as evidenced by the activation of caspase-9 and the key executioner, caspase-3. nih.gov Furthermore, this treatment led to the cleavage of poly (ADP-ribose) polymerase (PARP), a well-known substrate of active caspase-3. nih.gov The study also observed a significant increase in the expression of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-9 and the modulation of Bcl-2 family proteins strongly suggest the involvement of the intrinsic mitochondrial pathway in the apoptosis induced by these this compound-related compounds. mdpi.comnih.gov
| Apoptotic Protein | Effect Observed with Erythrofordin B Treatment nih.gov | General Role in Apoptosis |
|---|---|---|
| Bcl-2 | Downregulated | Anti-apoptotic; inhibits mitochondrial outer membrane permeabilization. mdpi.comfrontiersin.org |
| Bak | Upregulated | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. frontiersin.org |
| Caspase-9 | Activated | Initiator caspase of the intrinsic (mitochondrial) pathway. abeomics.comnih.gov |
| Caspase-3 | Activated | Executioner caspase; cleaves key cellular substrates to carry out apoptosis. nih.govyoutube.com |
| PARP | Cleaved | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. nih.gov |
Angiogenesis Inhibition through Endothelial Cell Modulation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. It is a complex, multi-step process involving the modulation of endothelial cells, which form the inner lining of blood vessels. Key steps include endothelial cell proliferation, migration, and differentiation into three-dimensional tubular structures. nih.govunito.it This process is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors.
Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are central players in initiating the angiogenic cascade. abcam.comnih.gov The binding of VEGF to its receptor on endothelial cells triggers a cascade of intracellular signaling pathways that promote cell survival, proliferation, migration, and increased vascular permeability, all of which are essential for new vessel formation. abcam.comcreative-proteomics.comresearchgate.net The modulation of these endothelial cell behaviors, therefore, represents a key strategy for inhibiting angiogenesis. mdpi.commdpi.com
Based on a review of the available scientific literature, there are no specific research findings detailing the molecular mechanisms of this compound as an inhibitor of angiogenesis through the modulation of endothelial cells. Studies investigating the direct effects of this compound on endothelial cell migration, tube formation, or its interaction with the VEGF signaling pathway have not been identified in the search results.
Structure Activity Relationship Sar Studies of Cassaine
Structural Determinants for Na+,K+-ATPase Inhibition
Cassaine inhibits Na+,K+-ATPase by interacting at the cardiotonic steroid binding site of the enzyme. wikipedia.orgebi.ac.uk Although structurally different from cardiac glycosides, this compound exhibits a digitalis-like action on heart muscle. nih.govwikipedia.org Studies investigating the mechanism of inhibition have shown that this compound inhibits rat brain Na+,K+-ATPase, albeit with a lower apparent affinity compared to ouabain. ebi.ac.uk The inhibition by this compound has been described as non-competitive with respect to K+. ebi.ac.uk In the presence of Mg2+, this compound inhibited the enzyme, and this inhibition was enhanced by Pi and antagonized by Na+. ebi.ac.uk this compound also stabilized the phosphorylated intermediate of Na+,K+-ATPase in the presence of Na+, Mg2+, and (gamma-32P)-ATP, and displaced specifically bound (3H)-ouabain from the enzyme. ebi.ac.uk These findings suggest that this compound interacts with the Na+,K+-ATPase at the same site as cardiotonic steroids. ebi.ac.uk
Research has also explored the design of novel Na+,K+-ATPase inhibitors based on structural similarities and differences between this compound and digitoxigenin (B1670572). nih.govacs.org A proposed three-dimensional model for the relative binding mode of this compound and digitoxigenin at the digitalis receptor site is based on their structural and conformational similarities. acs.org This model has guided the synthesis of analogues, demonstrating that digitalis-like activity can be elicited from non-digitalis steroidal structures through suitable modifications. nih.gov
Influence of Specific Peripheral Substituents on Biological Activity (e.g., C-3 Hydroxyl Group, C-13 Side Chain)
Specific peripheral substituents on the this compound core structure play a significant role in modulating its biological activity. The presence of a 3-OH group has been reported to increase cardiotonic activity, which is further enhanced by esterification. nih.gov
Studies on this compound-type diterpenoids isolated from Erythrophleum fordii have highlighted the importance of the side chain at C-13 for anti-angiogenic activity. researchgate.net Structure-activity relationship analysis revealed that this side chain is a key part affecting the inhibitory effect. researchgate.net
While detailed data tables specifically on the influence of every peripheral substituent of this compound were not extensively found in the search results, the literature indicates that modifications to the core structure and its substituents, such as the C-3 hydroxyl group and the C-13 side chain, are critical determinants of its pharmacological profile, including its interaction with Na+,K+-ATPase and other potential activities. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies can provide valuable insights into the structural requirements for activity and assist in the design of new, more potent or selective analogs.
While the search results did not provide specific QSAR models developed solely for this compound and its direct analogs, the concept of QSAR has been applied to cardiotonic agents, including studies on Na+,K+-ATPase inhibitors. researchgate.netresearchgate.net These studies often involve analyzing the molecular variations caused by changes in substituents to explain observed variations in biological activities. researchgate.net
Research on cardiotonic steroids and their analogues, which share the Na+,K+-ATPase target with this compound, has utilized QSAR approaches to understand the influence of structural features, such as the side chain at C-17 and substituents at C-3, on activity. researchgate.netmdpi.com Although this compound is structurally distinct from typical cardiotonic steroids, the principles and methodologies of QSAR applied in those studies are relevant to understanding how similar approaches could be used for this compound and its analogs. mdpi.com
The development of QSAR models for this compound and its derivatives would involve correlating specific molecular descriptors (representing structural, electronic, and physicochemical properties) with their measured Na+,K+-ATPase inhibitory activity or other relevant biological effects. Such studies could help to predict the activity of novel this compound analogs before their synthesis and experimental testing, streamlining the drug discovery process.
Preclinical Pharmacological Investigations of Cassaine
In Vitro Cellular Assays for Antiproliferative and Cytotoxic Effects
Cassaine and its related diterpenoid amides, primarily isolated from the genus Erythrophleum, have demonstrated notable antiproliferative and cytotoxic effects against a variety of human cancer cell lines in preclinical in vitro studies. These compounds have been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death, in a dose-dependent manner.
Research has revealed that this compound diterpenoids exhibit selective cytotoxicity. For instance, a phytochemical investigation of the bark of Erythrophleum fordii led to the isolation of several new this compound diterpenoid amides. These compounds displayed selective cytotoxic activities with IC50 values below 10 microM against a panel of human cancer cell lines, including ovarian (A2780), nasopharyngeal (KB), liver (Bel-7402), gastric (BGC-823), breast (MCF-7), colon (HCT-8), cervical (HeLa), prostate (PC-3M), and lung (A549) cancer cells. plos.org
Further studies on this compound diterpenoid amides from the stem bark of Vietnamese Erythrophleum fordii highlighted the cytotoxic activity against human leukemia cells. One particular compound, 3β-acetyl-nor-erythrophlamide, showed significant cytotoxicity against human leukemia HL-60 and KG cells with IC50 values of 12.0 ± 1.2 and 18.1 ± 2.7 µM, respectively. nih.gov This compound was found to induce apoptosis in HL-60 cells through the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP). nih.gov Other this compound diterpene amines have also shown potent cytotoxic activity against non-small cell lung cancer cell lines (A549, NCI-H1975, and NCI-H1229) with IC50 values ranging from 0.4 to 5.9 μM. nih.gov
Similarly, cassane diterpenoids isolated from the seeds of Caesalpinia sappan have been evaluated for their cytotoxicity. One such compound demonstrated significant toxicity against ovarian cancer (A2780 and HEY), gastric cancer (AGS), and non-small cell lung cancer (A549) cells, with IC50 values of 9.9 ± 1.6 µM, 12.2 ± 6.5 µM, 5.3 ± 1.9 µM, and 12.3 ± 3.1 µM, respectively. mdpi.com This compound was also found to induce G1 phase cell cycle arrest and apoptosis in A2780 cells. mdpi.com
Table 1: In Vitro Cytotoxicity of this compound and Related Diterpenoids against Human Cancer Cell Lines
Animal Model Studies on Cardiac Contractility and Cardiovascular Function
In a study utilizing a heart-lung preparation in dogs, this compound hydrochloride, along with other Erythrophleum alkaloids such as nor-cassaidine hydrochloride, erythrophleine (B1234728) sulfate, and coumingine hydrochloride, exhibited a positive inotropic action. This effect leads to an increase in the work of the heart, which was particularly noted in experimental heart failure. However, at higher doses, these alkaloids were observed to induce changes in heart rate and irregularities in rhythm.
Investigations into the toxicological and pharmacological properties of an aqueous extract of Erythrophleum succirubrum leaves in anesthetized rats revealed a dose-dependent impact on cardiovascular parameters. Intravenous administration of the extract resulted in an increase in blood pressure and a decrease in heart rate. At higher doses, atrioventricular (A-V) block was observed.
Table 2: Effects of this compound and Related Compounds on Cardiovascular Parameters in Animal Models
Evaluation of Antimicrobial Properties in Preclinical Models (e.g., Antibacterial, Antifungal)
This compound and related cassane-type diterpenoids have been investigated for their antimicrobial properties, with studies demonstrating activity against certain bacterial and fungal strains.
In a study evaluating the antibacterial effects of cassane diterpenoids, several compounds exhibited inhibitory activity against Gram-positive bacteria. Specifically, certain cassane derivatives showed significant inhibitory action against Bacillus cereus and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for the most active compounds were in the low micromolar range, indicating potent antibacterial potential.
With regard to antifungal properties, a study on a dichloromethane (B109758) extract of the roots of Swartzia simplex, which contains cassane-type diterpenoids, demonstrated strong antifungal activity against a hypersusceptible strain of Candida albicans. Further investigation led to the isolation of several new antifungal diterpenes from this extract. The antifungal properties of these compounds were confirmed through the determination of their minimum inhibitory concentrations against both hypersusceptible and wild-type strains of C. albicans, as well as their ability to inhibit biofilm formation. nih.gov
Table 3: Antimicrobial Activity of Cassane-Type Diterpenoids
Anti-inflammatory Response in Experimental Systems
The anti-inflammatory potential of this compound has been explored in various experimental models of inflammation and pain. A study investigating the effects of (-)-cassine, isolated from Senna spectabilis, demonstrated significant anti-inflammatory and anti-hyperalgesic properties in both acute and chronic inflammatory and neuropathic pain models in mice.
Oral administration of (-)-cassine was found to reduce carrageenan-induced mechanical and thermal nociception. This effect was associated with the suppression of myeloperoxidase activity in the mouse paw, an indicator of neutrophil infiltration and inflammation. Furthermore, (-)-cassine was effective in preventing mechanical hyperalgesia induced by various inflammatory mediators, including carrageenan, prostaglandin (B15479496) E2, complete Freund's adjuvant, interleukin-1β, and interleukin-6.
The anti-inflammatory and anti-nociceptive actions of (-)-cassine are linked to its ability to interact with TRPV1 and TRPA1 receptors and to inhibit the upregulation of cyclooxygenase-2 (COX-2). Additionally, it was shown to inhibit the phosphorylation of MAPK/ERK and the transcription factor NF-κB, key signaling pathways involved in the inflammatory response.
Investigations into Local Anesthetic Actions in Animal Models
While the chemical structure of certain alkaloids suggests potential interactions with ion channels, which is a mechanism of action for local anesthetics, specific preclinical studies evaluating the local anesthetic properties of this compound in animal models are not extensively documented in the available scientific literature. mdpi.com General research into plant-derived alkaloids has identified various compounds with local anesthetic activity, often attributed to their ability to block voltage-gated sodium channels in nerve membranes. mdpi.com However, dedicated investigations to characterize the potential local anesthetic effects of this compound, including its onset, duration of action, and potency in established animal models of local anesthesia (e.g., sciatic nerve block in rats or infiltration anesthesia in guinea pigs), are required to fully elucidate this aspect of its pharmacological profile.
Synthesis and Biological Evaluation of Cassaine Derivatives and Analogs
Design Principles for Novel Cassaine Scaffolds and Structural Modifications
The design of new molecules based on the this compound scaffold is guided by structure-activity relationship (SAR) studies, which aim to understand how specific parts of the molecule contribute to its biological effects. A key principle is to identify the pharmacophore—the essential structural features responsible for activity—and then modify other parts of the molecule to improve properties like potency and selectivity.
For this compound-type diterpenoids, research has shown that the side chain at the C-13 position is a critical determinant of their biological effects, particularly their anti-angiogenic activity. nih.gov This finding establishes a core design principle: modifications targeting the C-13 side chain are likely to have a significant impact on the molecule's potency. The goal of these structural modifications is often to create a library of diverse compounds from a central molecular scaffold. This approach allows for a systematic exploration of how different functional groups and structural arrangements influence biological activity.
Synthetic Strategies for Structural Diversification of this compound Core
The synthesis of the complex, multi-ring this compound core is a significant chemical challenge. One successful approach has been the use of an anionic polycyclization strategy to construct the core tricycle with the correct stereochemistry. nih.gov Another advanced method employed is the transannular Diels-Alder reaction, which can form the key tricycle structure from a macrocyclic precursor. researchgate.net
Once a synthetic route to the core structure is established, diversification can be achieved. This can involve the total synthesis of various analogs or the semi-synthesis of derivatives from a common, late-stage intermediate or a naturally isolated compound. For instance, a study on this compound diterpenoids isolated from Erythrophleum fordii not only identified new natural compounds but also generated ten additional derivatives through subsequent structural modification of the isolated molecules. nih.gov This highlights a practical strategy for creating a diverse set of related compounds for biological screening. Furthermore, the development of synthetic routes to rationally simplified analogs, as has been achieved for the related cassane diterpene Pterolobirin H, represents another important strategy for exploring the essential structural elements required for bioactivity. nih.gov
Comparative Biological Profiling of Synthetic Derivatives
The synthesis of this compound derivatives is ultimately aimed at discovering new therapeutic agents. Therefore, these novel compounds undergo rigorous biological testing to profile their activities and identify promising candidates for further development.
Several this compound derivatives and analogs have demonstrated notable antiproliferative activity, suggesting potential applications in oncology. The this compound diterpene alkaloid 3β-acetyl-nor-erythrophlamide (3-ANE) was found to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a concentration-dependent manner. nih.gov Additionally, a simplified synthetic analog of the related cassane diterpene Pterolobirin H showed significantly more potent antiproliferative effects against several cancer cell lines compared to the natural product. nih.gov
| Compound | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| 3β-acetyl-nor-erythrophlamide (3-ANE) | HUVEC | 105 ± 8 nM | nih.gov |
| Pterolobirin H Analog (16) | HT29 (Colon Cancer) | 18.94 µg/mL | nih.gov |
| Pterolobirin H (Natural) | HT29 (Colon Cancer) | 70.07 µg/mL | nih.gov |
| Pterolobirin H Analog (16) | HepG2 (Liver Cancer) | 27.13 µg/mL | nih.gov |
| Pterolobirin H (Natural) | HepG2 (Liver Cancer) | 45.31 µg/mL | nih.gov |
| Pterolobirin H Analog (16) | B16-F10 (Melanoma) | 27.01 µg/mL | nih.gov |
| Pterolobirin H (Natural) | B16-F10 (Melanoma) | 39.71 µg/mL | nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, making anti-angiogenic agents a key strategy in cancer therapy. nih.gov A number of this compound diterpenoids have been shown to possess potent anti-angiogenic properties.
In a screening of 23 natural and 10 semi-synthetic this compound diterpenoids, five compounds showed significant anti-angiogenic activity in a HUVEC model, with three exhibiting potency greater than the positive control, SU5416. nih.gov Further investigation revealed that 3β-hydroxynorerythrosuamine-3-O-β-D-glucopyranoside and its formate (B1220265) derivative effectively inhibited multiple stages of angiogenesis, including the proliferation, migration, and formation of capillary-like tubes by endothelial cells. nih.gov
The derivative 3-ANE has been studied in greater detail and was found to suppress key steps in the angiogenic process induced by Vascular Endothelial Growth Factor (VEGF). nih.gov It inhibited the proliferation, migration, and tube formation of endothelial cells, demonstrating its direct effect on the cells that form blood vessels. nih.gov
Beyond anticancer and anti-angiogenic effects, alkaloids from the Erythrophleum genus, including this compound and its relatives, have been investigated for a range of other biological activities.
Cardiac Activity: this compound alkaloids are known to have a digitalis-like effect on the heart. researchgate.net Derivatives such as 3β-hydroxynorerythrosuamine and its 3-O-β-D-glucopyranoside are potent inhibitors of the Na+/K+-ATPase enzyme, which is the mechanism behind their positive inotropic (strengthening contraction) and negative chronotropic (slowing heart rate) effects on heart muscle. nih.gov
Antioxidant Activity: Methanolic extracts from Erythrophleum species, which are rich in alkaloids and flavonoids, have been reported to possess antioxidant properties, with the ability to scavenge reactive oxygen species. researchgate.netresearchgate.net
While the broader class of Erythrophleum alkaloids has been explored for various effects, specific and detailed studies on the antileishmanial and antitrypanosomal activities of purified this compound derivatives are less common in the available literature.
Future Perspectives in Cassaine Research
Advanced Synthetic Strategies for Complex Cassaine Derivatives
Developing advanced synthetic strategies is crucial for accessing this compound and its complex derivatives, enabling comprehensive studies of their structure-activity relationships and potential applications. Several approaches towards the total synthesis of this compound have been explored. One strategy involves the use of the transannular Diels-Alder (TADA) reaction, a powerful tool for the stereocontrolled synthesis of polycyclic compounds. Studies have shown that the TADA reaction of specific macrocyclic trienes can yield tricycles that serve as advanced intermediates for this compound synthesis. acs.orgresearchgate.net For instance, the transannular Diels-Alder reaction of a trans-trans-trans macrocyclic triene has been shown to yield the desired trans-anti-cis tricycle, an advanced intermediate for this compound. acs.orgresearchgate.net The total synthesis of (+)-cassaine has also been achieved utilizing an anionic polycyclization strategy, employing commercially available (+)-carvone as the sole chiral source to establish the entire stereochemistry of the natural product. ebi.ac.ukacs.orgresearchgate.net This strategy involves the anionic polycyclization of a substituted cyclohexen-1-one with a phenylysulfinyl-penten-2-one to provide a versatile tricycle intermediate. ebi.ac.ukacs.orgresearchgate.net Further functional group manipulations of this tricycle furnished (+)-cassaine. ebi.ac.ukacs.org Another total synthesis of (+)-cassaine also utilized the transannular Diels-Alder reaction as a key step, starting from a different chiral source, Evans' oxazolidine. ebi.ac.ukresearchgate.netorganic-chemistry.org This approach involved a sequence of steps including coupling reactions and the pivotal TADA reaction on a macrocyclic precursor to yield the desired tricycle with specific stereochemistry. researchgate.net Research continues to explore efficient methods for functionalizing specific positions on the this compound skeleton, such as the difficult C16 position. researchgate.net These ongoing efforts in synthetic methodology aim to provide more efficient and controlled routes to this compound and its analogs, facilitating the creation of novel derivatives for further study.
Comprehensive Biosynthetic Pathway Reconstruction and Engineering
A comprehensive understanding and reconstruction of the this compound biosynthetic pathway are essential for potential biotechnological production and the generation of novel analogs through biosynthetic engineering. While information specifically on the this compound biosynthetic pathway is limited in the provided context, research on the biosynthesis of other natural products in plants and microorganisms highlights the methodologies that could be applied to this compound. Studies in other plant species, such as cassava (Manihot esculenta), have focused on reconstructing metabolic pathways like starch biosynthesis using comparative genomic approaches. researchgate.net This involves comparing nucleotide sequences from template plants with available genomic and transcriptomic data of the target species to identify genes encoding enzymes in the pathway. researchgate.net Similar approaches could be employed to identify potential genes involved in this compound biosynthesis in Erythrophleum species. Reconstruction of biosynthetic pathways can involve identifying gene clusters and characterizing the enzymatic steps involved. researchgate.netnovartis.com For example, the elucidation of the noscapine (B1679977) biosynthetic pathway in Saccharomyces cerevisiae involved the step-wise reconstitution of the proposed gene cluster in a microbial host, providing insights into enzymatic activities and enabling the production of novel noscapinoids. novartis.com Engineering biosynthetic pathways in microbial hosts offers advantages for accessing pathway intermediates and generating derivative compounds. novartis.com Computational quantum chemistry studies are also being used to investigate the mechanisms of reactions involved in the biosynthesis of natural products, which could be relevant for understanding this compound formation. researchgate.net Applying these advanced techniques, including comparative genomics, gene cluster analysis, enzyme characterization, and potentially synthetic biology approaches in heterologous hosts, will be crucial for fully reconstructing and understanding the complex biosynthetic route to this compound.
Elucidation of Mechanistic Insights into Novel Molecular Targets
While this compound is known to inhibit Na+-K+ ATPase, further research is needed to fully elucidate its mechanistic insights and identify potential novel molecular targets. wikipedia.orgnih.govebi.ac.uk Understanding the detailed interaction of this compound with Na+-K+ ATPase, including the specific binding sites and conformational changes induced, could provide valuable information for designing analogs with modulated activity. Research on other compounds that interact with ion channels and transporters, such as Kir4.2, highlights the importance of developing specific pharmacological modulators and understanding their mechanisms of action. vumc.org Furthermore, exploring potential off-target effects and identifying novel proteins or pathways influenced by this compound could reveal new therapeutic possibilities or explain observed toxicities. Studies investigating the mechanisms of action of other natural products, such as those with antioxidant activity, utilize computational methods like density functional theory to understand reaction mechanisms and identify key structural features responsible for activity. researchgate.net Applying similar computational and experimental approaches to this compound could provide deeper insights into its interactions with biological molecules. Identifying novel molecular targets could involve various techniques, including proteomic profiling, target deconvolution studies, and phenotypic screening followed by target identification. Research into other areas, such as kidney function, also emphasizes the use of tools for gene prioritization and the importance of mechanistic insights for identifying potential therapeutic targets. nih.gov Future studies should aim to comprehensively map the molecular interactions of this compound beyond its known effect on Na+-K+ ATPase to uncover its full biological profile.
Development of High-Throughput Screening Assays for this compound Analogs
The development of high-throughput screening (HTS) assays is critical for efficiently evaluating large libraries of this compound analogs and identifying compounds with improved efficacy, reduced toxicity, or novel activities. HTS assays enable the rapid testing of numerous chemical substances for activity in diverse biological areas. researchgate.net These assays can be biochemical, cell-based, or phenotypic, utilizing various readouts such as fluorescence intensity, luminescence, and high-content imaging. researchgate.netpharmaron.comenamine.net For this compound research, HTS assays could be designed to screen for compounds that modulate Na+-K+ ATPase activity with higher specificity or potency. Assays could also be developed to screen for effects on other potential targets identified through mechanistic studies. The development of robust and sensitive HTS assays requires careful optimization and validation to ensure high-quality data and differentiate specific hits from false positives. researchgate.netpharmaron.comaxxam.com Automated platforms and advanced liquid handling devices are integral to performing HTS campaigns efficiently in multi-well plate formats (e.g., 96, 384, and 1536 wells). pharmaron.comenamine.netaxxam.com High-throughput screening has been successfully applied in various drug discovery efforts, including the identification of antiviral agents. nih.gov Applying HTS methodologies to this compound research will significantly accelerate the discovery and characterization of novel this compound analogs with potentially enhanced pharmacological properties.
Q & A
Q. What are the primary methodologies for isolating Cassaine from natural sources, and how can purity be validated?
Q. How can researchers design initial bioactivity assays for this compound?
Begin with in vitro models targeting this compound’s hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use dose-response curves to establish EC50/IC50 values. Include positive/negative controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to minimize false positives .
Q. What spectroscopic techniques are critical for this compound’s structural elucidation?
Key techniques include:
- 1H/13C NMR : Assign proton/carbon environments.
- Mass Spectrometry (HR-MS) : Confirm molecular formula.
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl).
Cross-validate data with computational tools (e.g., DFT calculations) and published spectra for related diterpenoids .
Q. How should literature reviews on this compound address conflicting pharmacological data?
Adopt systematic review protocols:
Use databases (PubMed, SciFinder) with keywords like "this compound AND [activity]".
Filter studies by experimental rigor (e.g., sample size, controls).
Compare methodologies (e.g., assay type, dosage) to identify variability sources.
Contradictions often arise from differences in cell lines or extraction protocols .
Q. What ethical guidelines apply to this compound research involving animal models?
Follow institutional review boards (IRB) and ARRIVE guidelines. Justify animal use via 3Rs principles (Replacement, Reduction, Refinement). Document anesthesia, euthanasia, and dose limits. For phytochemical studies, prioritize in vitro assays before progressing to vertebrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?
- Step 1 : Replicate key studies under standardized conditions.
- Step 2 : Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to confirm targets.
- Step 3 : Employ meta-analysis to quantify effect sizes and heterogeneity.
Contradictions may stem from off-target effects or contextual biology (e.g., cell-type-specific pathways) .
Q. What advanced statistical models are suitable for this compound’s dose-response studies?
Use nonlinear regression (e.g., Hill equation) for EC50 estimation. For multi-parametric data (e.g., toxicity vs. efficacy), apply machine learning (random forests, SVMs) to identify predictive variables. Validate models via bootstrapping or cross-validation .
Q. How can multi-omics approaches (genomics, metabolomics) clarify this compound’s biosynthetic pathways?
- Genomics : Identify candidate genes via transcriptome sequencing of this compound-producing plants.
- Metabolomics : Use LC-MS/MS to trace isotopic labeling in precursor molecules.
- Integration : Apply pathway analysis tools (e.g., KEGG, MetaCyc) to map enzyme-substrate networks .
Q. What strategies optimize this compound’s stability in pharmacokinetic studies?
- Formulation : Test lipid nanoparticles or cyclodextrin complexes to enhance solubility.
- Analytical Methods : Use stability-indicating HPLC methods with accelerated degradation studies (acid/base, oxidation).
- Storage : Assess temperature/light sensitivity via Arrhenius equation modeling .
Q. How should researchers design a CRISPR-Cas9 screen to identify this compound resistance genes?
- Library Design : Use a genome-wide sgRNA library targeting coding regions.
- Screening : Treat cells with this compound at IC90 and isolate survivors.
- Analysis : Apply MAGeCK or DESeq2 to identify enriched sgRNAs. Validate hits via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
